molecular formula C22H26ClN3O3S B2719121 4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216405-17-2

4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2719121
CAS RN: 1216405-17-2
M. Wt: 447.98
InChI Key: PYYXGEHRDIHEMQ-UHFFFAOYSA-N
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Description

4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel Heterocyclic Compounds Synthesis : A study described the synthesis of novel heterocyclic compounds from visnagenone and khellinone derivatives, demonstrating applications in developing anti-inflammatory and analgesic agents with potential inhibition of cyclooxygenase enzymes and related biological activities (Abu‐Hashem et al., 2020).
  • Corrosion Inhibition : Benzothiazole derivatives were synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments, showcasing the chemical utility in material science and engineering (Hu et al., 2016).
  • Antimicrobial and Anticancer Potentials : Research on 4-thiazolidinone derivatives highlighted their evaluation for in vitro antimicrobial and anticancer potentials, emphasizing the role of structural modifications in enhancing biological activity (Deep et al., 2016).

Chemical Synthesis and Modification

  • Diverse Library Generation : A study utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions to generate a diverse library of compounds, indicating the versatility of similar compounds in synthetic chemistry (Roman, 2013).

properties

IUPAC Name

4-acetyl-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-15(26)16-9-11-17(12-10-16)21(27)25(14-6-13-24(2)3)22-23-20-18(28-4)7-5-8-19(20)29-22;/h5,7-12H,6,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYXGEHRDIHEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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